3,5-Difluoro-2-iso-pentoxyphenethyl alcohol 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551194
InChI: InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-10(3-5-16)7-11(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3
SMILES: CC(C)CCOC1=C(C=C(C=C1F)F)CCO
Molecular Formula: C13H18F2O2
Molecular Weight: 244.28 g/mol

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

CAS No.:

Cat. No.: VC13551194

Molecular Formula: C13H18F2O2

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol -

Specification

Molecular Formula C13H18F2O2
Molecular Weight 244.28 g/mol
IUPAC Name 2-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanol
Standard InChI InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-10(3-5-16)7-11(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3
Standard InChI Key LWGPPFWNSJWROM-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C=C(C=C1F)F)CCO
Canonical SMILES CC(C)CCOC1=C(C=C(C=C1F)F)CCO

Introduction

Structural and Chemical Characteristics

Property3,5-Difluorobenzyl Alcohol 3,5-Difluoro-2-iso-pentoxyphenethyl Alcohol (Inferred)
Molecular FormulaC7H6F2OC13H18F2O2
Molecular Weight (g/mol)144.12~248.28
Boiling Point97–99°C (9 mmHg)>150°C (estimated)
Density1.272 g/mL~1.1–1.3 g/mL
SolubilityModerate in organic solventsLow water solubility, high lipid solubility

Synthesis and Production Pathways

Biotechnological Approaches

A patented method for synthesizing 2-phenylethanol via microbial fermentation of L-phenylalanine and ethanol offers a potential blueprint for producing fluorinated derivatives. In this process, Saccharomyces cerevisiae oxidizes ethanol to acetyl-CoA, which enters the Ehrlich pathway to convert L-phenylalanine into 2-phenylethanol. Adapting this method for 3,5-difluoro-2-iso-pentoxyphenethyl alcohol would require:

  • Fluorinated Substrates: Introducing fluorinated phenylalanine analogs or post-synthetic fluorination.

  • Etherification: Incorporating the iso-pentoxy group via alkylation or enzymatic O-methylation.

Chemical Synthesis

A hypothetical multi-step synthesis could involve:

  • Friedel-Crafts Alkylation: Introducing the iso-pentoxy group to a fluorobenzene derivative.

  • Electrophilic Fluorination: Using Selectfluor or DAST to add fluorine atoms at the 3- and 5-positions.

  • Reductive Amination or Grignard Reaction: Attaching the hydroxethyl side chain.

Future Research Directions

  • Synthetic Optimization: Developing catalytic fluorination methods to improve yield and purity.

  • Toxicokinetic Studies: Assessing absorption, distribution, and excretion in model organisms.

  • Application Trials: Screening for antimicrobial, anticancer, or neuroprotective activity.

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